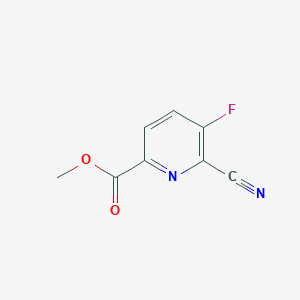

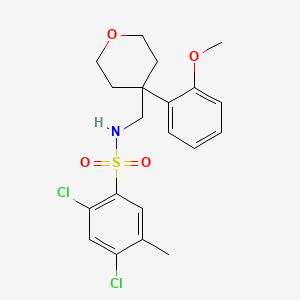

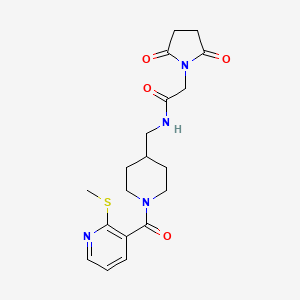

![molecular formula C14H13F3N4O3S B2497915 N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 872620-44-5](/img/structure/B2497915.png)

N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, cyclization, and substitution reactions. For instance, novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides have been synthesized in fair to good yields through sodium borohydride reduction and cyclization with CS2 (Gangapuram & Redda, 2009). This methodology might offer insights into the synthesis of the targeted compound by highlighting key steps such as the use of reducing agents and cyclization techniques.

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and crystallography. For related compounds, crystal structure analysis has provided detailed insights into their molecular geometry and intermolecular interactions (Chinthal et al., 2020). Such studies are crucial for understanding the molecular basis of the compound's properties and reactivity.

Chemical Reactions and Properties

The chemical reactivity of this class of compounds includes reactions with various reagents to introduce or modify functional groups. For instance, the reaction of carboxylic acid hydrazides with disulfanediyl compounds in water has been explored as a green synthesis approach for related benzamides (Horishny & Matiychuk, 2020). Such reactions are indicative of the compound's versatility in undergoing chemical transformations.

Applications De Recherche Scientifique

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has unveiled their potential in biological activities, including antibacterial and antioxidant effects. The study focused on the synthesis and characterization of these derivatives, revealing their crystal structure through spectral studies and X-ray diffraction methods. The derivatives showed promising antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in medical and pharmaceutical applications (Subbulakshmi N. Karanth et al., 2019).

Anticancer Evaluation

A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and assessed for their anticancer activities against various cancer cell lines. The results indicated that most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).

Corrosion Inhibition Properties

Research into 1,3,4-oxadiazole derivatives has also extended into the field of corrosion inhibition. A study on the effects of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid was conducted. This research provides insight into the physicochemical and theoretical aspects of corrosion inhibition, offering potential applications in materials science and engineering (P. Ammal et al., 2018).

Electrophysiological Activity

In the field of pharmacology, N-substituted imidazolylbenzamides, a new selective class III agent, was synthesized and evaluated for cardiac electrophysiological activity. The study demonstrated that certain derivatives exhibited comparable potency to existing clinical trial drugs, suggesting their potential in developing new treatments for reentrant arrhythmias (T. K. Morgan et al., 1990).

Propriétés

IUPAC Name |

N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3S/c1-18-10(22)7-25-13-21-20-11(24-13)6-19-12(23)8-3-2-4-9(5-8)14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLIGQVDAAEJEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)

![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)